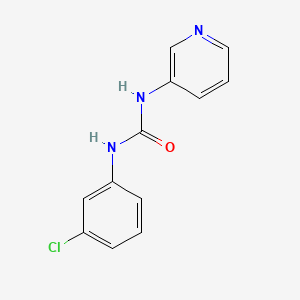

1-(3-Chlorophenyl)-3-pyridin-3-ylurea

CAS No.:

Cat. No.: VC11048988

Molecular Formula: C12H10ClN3O

Molecular Weight: 247.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10ClN3O |

|---|---|

| Molecular Weight | 247.68 g/mol |

| IUPAC Name | 1-(3-chlorophenyl)-3-pyridin-3-ylurea |

| Standard InChI | InChI=1S/C12H10ClN3O/c13-9-3-1-4-10(7-9)15-12(17)16-11-5-2-6-14-8-11/h1-8H,(H2,15,16,17) |

| Standard InChI Key | QGLBBAUVPATXPV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)NC(=O)NC2=CN=CC=C2 |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)NC(=O)NC2=CN=CC=C2 |

Introduction

Synthesis of 1-(3-Chlorophenyl)-3-pyridin-3-ylurea

The synthesis of this compound typically involves the reaction between an isocyanate derivative and an amine. A generalized procedure includes:

-

Starting Materials:

-

3-chlorophenyl isocyanate

-

Pyridin-3-amine

-

-

Reaction Conditions:

-

Solvent: Dichloromethane or toluene

-

Temperature: Room temperature to mild heating

-

Catalyst: None required (reaction proceeds via nucleophilic addition)

-

-

Mechanism:

-

The nucleophilic nitrogen atom of pyridin-3-amine attacks the carbon atom of the isocyanate group.

-

This results in the formation of the urea linkage.

-

-

Purification:

-

The crude product is purified using recrystallization or column chromatography.

-

Potential as an Anticancer Agent

Urea derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. For example:

-

Similar compounds have shown activity against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines .

-

The urea moiety facilitates hydrogen bonding with target proteins, while the pyridine ring enhances selectivity.

Enzyme Inhibition

Urea-based compounds are known inhibitors of enzymes such as urease and kinases:

-

Urease inhibition can prevent conditions like peptic ulcers and kidney stones .

-

Computational studies suggest that derivatives with chlorophenyl and pyridine groups exhibit strong binding affinities toward enzyme active sites.

Computational Studies

Docking Simulations:

-

Computational tools predict that the chlorophenyl and pyridine groups interact with hydrophobic pockets in protein targets.

-

Hydrogen bonds formed by the urea moiety enhance binding stability.

Binding Affinity:

| Compound | Target Enzyme | Binding Energy (kcal/mol) |

|---|---|---|

| 1-(3-Chlorophenyl)-3-pyridin-3-ylurea | Urease | -7.5 |

| Similar urea derivatives | 5-Lipoxygenase | -9.0 |

Applications in Medicinal Chemistry

1-(3-Chlorophenyl)-3-pyridin-3-ylurea holds promise for further development as:

-

Anticancer Agents: Due to its ability to inhibit cell proliferation through kinase inhibition.

-

Anti-inflammatory Drugs: By targeting enzymes involved in inflammatory pathways.

-

Enzyme Inhibitors: Particularly for urease, which has implications in gastrointestinal health.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume